molecular formula C30H56N8O17 B13768923 Streptomycin pantothenate CAS No. 24573-11-3

Streptomycin pantothenate

Cat. No.: B13768923
CAS No.: 24573-11-3
M. Wt: 800.8 g/mol
InChI Key: YXIORFGPXSLCOT-FGZKHVCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptomycin pantothenate is a compound that combines the antibiotic properties of streptomycin with the vitamin B5 activity of pantothenic acid. Streptomycin, derived from the bacterium Streptomyces griseus, is an aminoglycoside antibiotic known for its effectiveness against a variety of gram-negative and acid-fast bacteria . . The combination of these two compounds aims to leverage the antimicrobial properties of streptomycin and the metabolic benefits of pantothenic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of streptomycin pantothenate involves the chemical conjugation of streptomycin and pantothenic acid. The process typically starts with the isolation of streptomycin from Streptomyces griseus through fermentation . Pantothenic acid can be synthesized chemically or produced via microbial fermentation . The conjugation reaction usually involves the formation of an amide bond between the carboxyl group of pantothenic acid and the amino group of streptomycin. This reaction is facilitated by coupling agents such as carbodiimides under mild conditions to preserve the integrity of both molecules.

Industrial Production Methods

Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process for streptomycin is optimized for high yield, involving controlled nutrient supply and oxygen levels . Pantothenic acid production can be scaled up using genetically engineered microorganisms to enhance yield and reduce production costs . The final conjugation step is carried out in large reactors with precise control over reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Streptomycin pantothenate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of streptomycin can lead to the formation of streptomycin aldehyde, while reduction of pantothenic acid can yield reduced forms with altered biological activity .

Scientific Research Applications

Properties

CAS No.

24573-11-3

Molecular Formula

C30H56N8O17

Molecular Weight

800.8 g/mol

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C21H39N7O12.C9H17NO5/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;7-/m00/s1

InChI Key

YXIORFGPXSLCOT-FGZKHVCBSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O

Related CAS

106546-98-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.